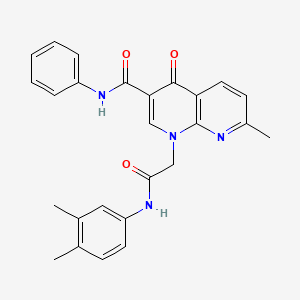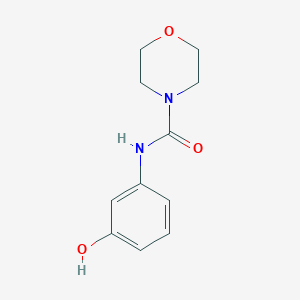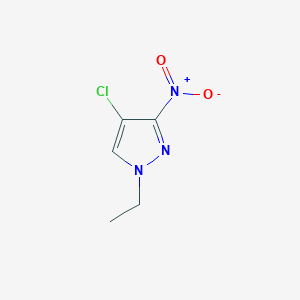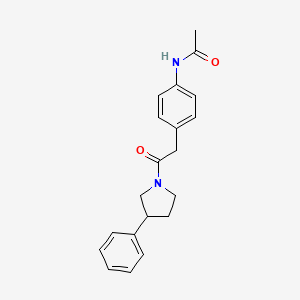
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an indole, a triazole, a thioether, and a trifluoromethoxyphenyl group. Indoles are aromatic heterocyclic organic compounds that have been widely studied due to their presence in natural products and pharmaceuticals . Triazoles are another class of heterocyclic compounds that have been used in various fields including medicinal chemistry .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Indoles are known to undergo electrophilic substitution reactions at the C3 position . Triazoles can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity and metabolic stability .Aplicaciones Científicas De Investigación
Anticancer Potential
A study on the synthesis and biological evaluation of thiazole derivatives, including structures similar to the requested compound, has shown significant anticancer activity. Specifically, derivatives were tested against human lung adenocarcinoma cells, demonstrating selectivity and inducing apoptosis, though not as effectively as cisplatin, indicating a potential research avenue for anticancer therapies (Evren et al., 2019).
Antimicrobial Activity
Another research direction involves the synthesis of triazole derivatives, which have been explored for their antimicrobial properties. For example, N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have been synthesized and shown in vitro antibacterial, antifungal, and anti-tuberculosis activity. This highlights the compound's potential for developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
IDO1 Inhibitor for Cancer Immunotherapy
Unique sulfur-aromatic interactions have been identified as contributing to the binding of potent imidazothiazole indoleamine 2,3-dioxygenase (IDO1) inhibitors. Research into IDO1 inhibitors, including those structurally related to the requested compound, suggests a promising approach to cancer immunotherapy, despite some clinical setbacks. The detailed study of such interactions provides a basis for designing more effective IDO1 inhibitors (Peng et al., 2020).
Antimicrobial and Antifungal Agents
The synthesis and evaluation of new thiazolidin-4-one derivatives, which share a core structural motif with the requested compound, have demonstrated potential antimicrobial activity. These compounds were tested against various bacterial and fungal strains, indicating their utility in developing new antimicrobial and antifungal agents (Baviskar et al., 2013).
Synthesis and Biological Evaluation of Heterocyclic Compounds
Further research into the synthesis of heterocyclic compounds containing thioamide groups has revealed the potential for a range of biological activities. These studies demonstrate the versatility of thioamide-containing compounds, like the one , in synthesizing novel structures with possible therapeutic applications (Fa-qian et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides into α-glucose .
Mode of Action
The compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme that is different from the active site, altering the enzyme’s conformation and reducing its activity . The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .
Biochemical Pathways
By inhibiting α-glucosidase, the compound interferes with the breakdown of oligosaccharides and disaccharides into α-glucose . This results in a decrease in the amount of glucose that is absorbed into the bloodstream, thereby helping to regulate blood glucose levels .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes . Some compounds in this class have also been found to have no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells , suggesting a good safety profile.
Propiedades
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O2S/c1-28-18(15-10-24-16-5-3-2-4-14(15)16)26-27-19(28)31-11-17(29)25-12-6-8-13(9-7-12)30-20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKJREGXGXBFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-5-methyl-4-[(3-phenoxyphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2934340.png)
![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)




![1-(4-Tert-butylphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![2-[(2-Fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2934356.png)


